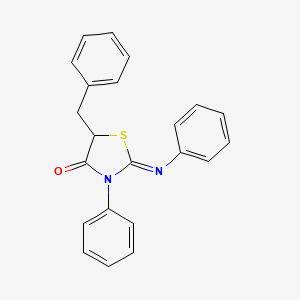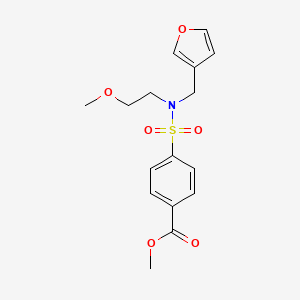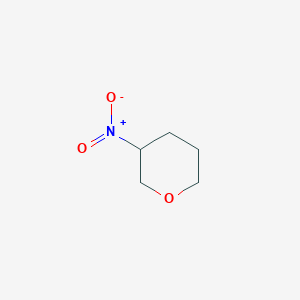
3-Nitrooxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrooxane is a chemical compound with the CAS Number: 1513588-78-7 . It has a molecular weight of 131.13 and is stored at a temperature of 4°C . It is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of 3-Nitrooxane is represented by the Inchi Code: 1S/C5H9NO3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2 . This code provides a unique representation of the molecule’s structure .
Physical And Chemical Properties Analysis
3-Nitrooxane has a molecular weight of 131.13 . It is stored at a temperature of 4°C and is a liquid in its physical form . More detailed physical and chemical properties would require specific experimental measurements .
Applications De Recherche Scientifique
Polymer-Bonded Explosives (PBXs)
3-Nitrooxane is used in the creation of polymer-bonded explosives (PBXs). These explosives have been widely used in insensitive munitions . The main properties of these PBXs, such as compatibility, safety performance, and mechanical properties, have been studied using molecular dynamics simulation .
Compatibility Studies
The compatibility of 3-Nitrooxane with different binders has been studied. Binders such as hydroxy-terminated polybutadiene (HTPB), ethylene–vinyl acetate copolymer (EVA), glycidyl azide polymer (GAP), poly-3-nitratomethyl-3-methyl oxetane (Poly-NIMMO), and ester urethane (Estane5703) have been used in these studies .
Safety Performance Analysis
The safety performance of 3-Nitrooxane has been analyzed. The values of cohesive energy density verify that the safety is NTO/GAP > NTO/Poly-NIMMO > NTO/HTPB > NTO/EVA > NTO/Estane5703 .
Mechanical Properties Analysis
The mechanical properties of 3-Nitrooxane have been studied. It has been found that GAP and EVA would improve the plasticity of the systems effectively .
Nitroalkane Catabolism
Nitronate monooxygenases (NMOs) are key enzymes in nitroalkane catabolism. 3-Nitrooxane plays a crucial role in this process .
Bioremediation
3-Nitrooxane can be used in bioremediation processes. Nitronate monooxygenases (NMOs) are involved in defense mechanisms in different organisms. NMO applications include organic synthesis, biocatalysts, and bioremediation .
Thermal Decomposition Performance Improvement
Research has been carried out to improve the thermal decomposition performance of 3-Nitrooxane, which can directly influence the burning and combustion performance of explosive compositions .
High Energy Density Material (HEDM)
As a typical high energy density material (HEDM), 3-Nitrooxane is widely used in the design of novel formulations because of its excellent performance .
Mécanisme D'action
Target of Action
The primary target of 3-Nitrooxane is the mitochondrial complex II (succinate dehydrogenase) . This enzyme plays a crucial role in the tricarboxylic acid cycle, which is essential for energy production in cells .
Mode of Action
3-Nitrooxane acts by impairing the activity of succinate dehydrogenase, leading to a reduction in ATP synthesis . This interaction results in an excessive production of free radicals . The compound’s action on its target leads to significant changes in cellular processes, including mitochondrial functions, oxidative stress, apoptosis, and neuroinflammation .
Biochemical Pathways
The primary biochemical pathway affected by 3-Nitrooxane is the tricarboxylic acid cycle . By inhibiting succinate dehydrogenase, 3-Nitrooxane disrupts this cycle, leading to a decrease in ATP synthesis . This disruption can lead to a variety of downstream effects, including the degeneration of GABAergic medium spiny neurons (MSNs) in the striatum .
Pharmacokinetics
It is known that the compound can irreversibly inhibit mitochondrial complex ii activity and interrupt oxidative phosphorylation . This inhibition leads to a decrease in ATP synthesis, ultimately affecting the bioavailability of the compound .
Result of Action
The action of 3-Nitrooxane leads to a variety of molecular and cellular effects. Most notably, it results in the degeneration of GABAergic medium spiny neurons (MSNs) in the striatum . This degeneration is characterized by motor impairments, a key clinical manifestation of diseases like Huntington’s disease .
Propriétés
IUPAC Name |
3-nitrooxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOPMSWJGGRPRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrooxane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

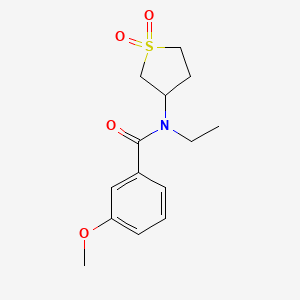
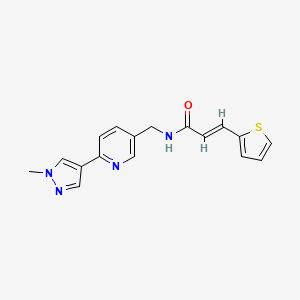
![tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate](/img/structure/B2844893.png)
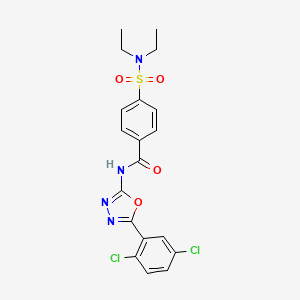

![2-(3-methoxybenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2844899.png)


![(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B2844902.png)
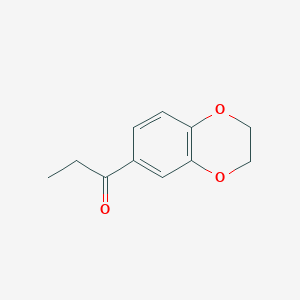
![4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2844905.png)
![4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2844907.png)
